

comparing the in vivo efficacy of PHPS1 sodium in different tumor models

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Compound of Interest

Compound Name: PHPS1 sodium

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Comparative In Vivo Efficacy of PHPS1 Sodium in Diverse Tumor Models

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This guide provides a comprehensive comparison of the in vivo efficacy of **PHPS1 sodium**, a potent and selective SHP2 phosphatase inhibitor, across different tumor models. The data presented is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.

Executive Summary

PHPS1 sodium has demonstrated significant anti-tumor activity in preclinical xenograft models of oral squamous cell carcinoma and colon cancer. In a study involving an oral squamous cell carcinoma model using Ca9-22 cells, treatment with **PHPS1 sodium** led to a notable inhibition of both tumor growth and the formation of new blood vessels (neovascularization). Similarly, in a colon cancer model utilizing CT-26 cells, **PHPS1 sodium** effectively suppressed tumor growth. This guide summarizes the available quantitative data, details the experimental methodologies, and illustrates the underlying signaling pathways.

Data Presentation

The following table summarizes the in vivo efficacy of **PHPS1 sodium** in the specified tumor models.

| Tumor Model | Cell Line | Animal Model | Treatment Regimen | Key Findings |
|------------------------------|-----------|--------------|--------------------------------------|---|
| Oral Squamous Cell Carcinoma | Ca9-22 | Nude Mice | Treatment administered over 14 days. | Significantly inhibited tumor growth and neovascularization.[1] |
| Colon Cancer | CT-26 | BALB/c Mice | Not specified in detail for PHPS1. | Suppressed tumor growth. |

Experimental Protocols

Oral Squamous Cell Carcinoma Xenograft Model

- Cell Line: Human oral squamous cell carcinoma cell line Ca9-22 was used.
- Animal Model: 6-8 week old healthy nude mice were utilized for the study.
- Tumor Implantation: Ca9-22 cells were transplanted subcutaneously to establish the tumor model.
- Treatment: Mice were divided into a control group and a PHPS1 treatment group (n=8 per group). Treatment was administered for a period of 14 days.
- Efficacy Evaluation: Tumor growth was monitored throughout the 14-day treatment period. At the end of the study, xenograft tissues were pathologically examined using Hematoxylin and Eosin (HE) staining to assess tumor angiogenesis.[1]

Colon Cancer Xenograft Model

- Cell Line: Murine colon carcinoma cell line CT-26 was used.
- Animal Model: BALB/c mice were used for this xenograft model.
- Tumor Implantation: CT-26 cells were implanted to establish tumors.
- Treatment: Mice with established tumors were treated with **PHPS1 sodium**.

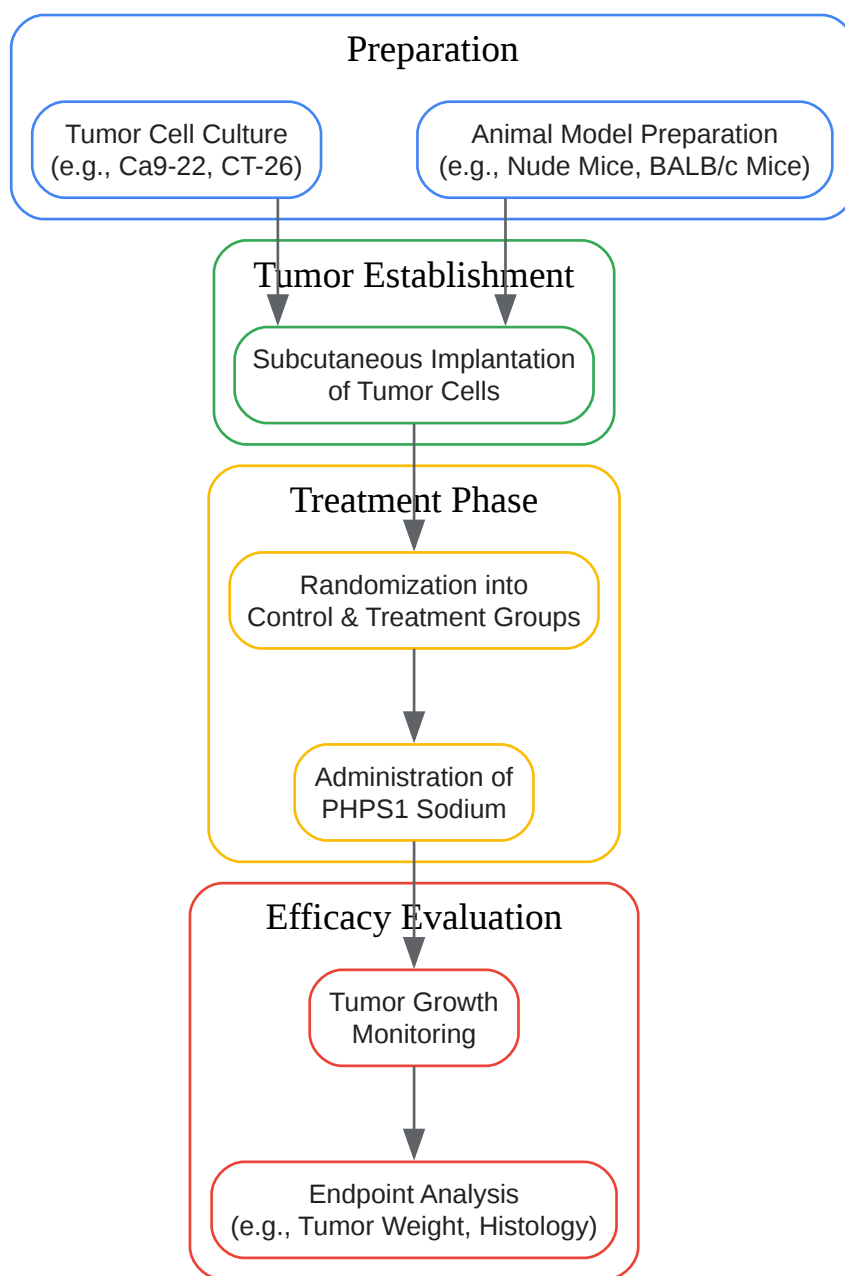
- Efficacy Evaluation: The primary endpoint was the assessment of tumor growth suppression.

Mechanism of Action: Signaling Pathways

PHPS1 sodium is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-ERK and other signaling pathways that regulate cell growth, proliferation, and survival. In cancer, hyperactivation of SHP2 can drive tumorigenesis.

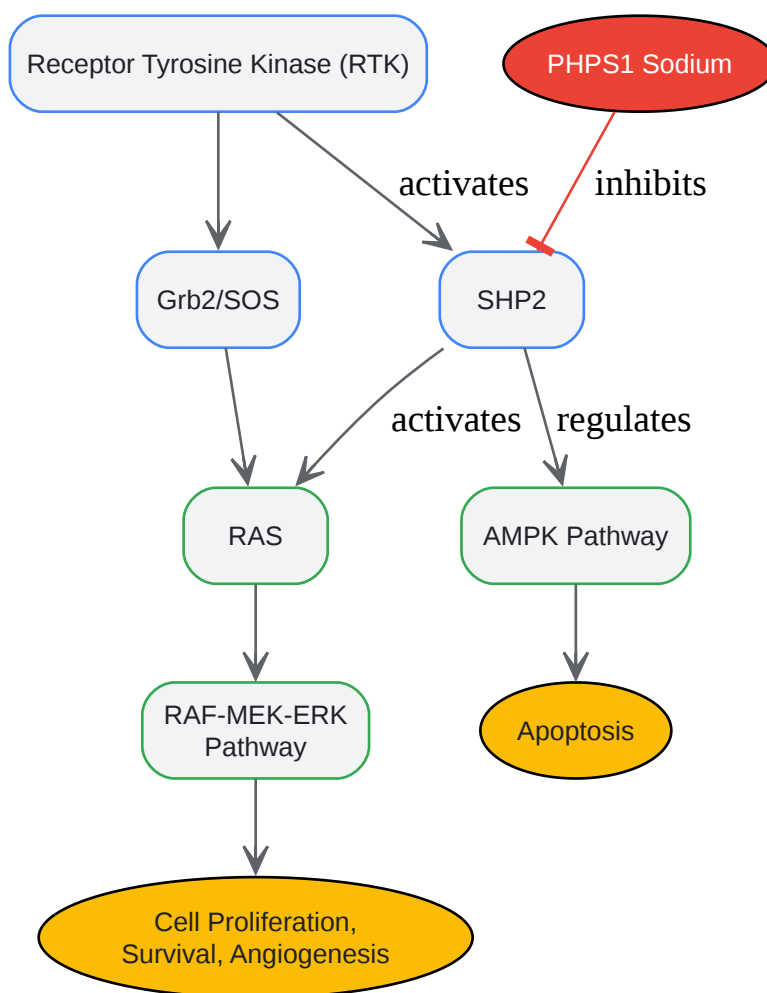
The anti-tumor activity of PHPS1 is attributed to its ability to modulate SHP2-dependent signaling cascades. In oral squamous cell carcinoma cells, PHPS1 has been shown to regulate the ROS/SHP-2/AMPK signaling pathway, which in turn enhances the phosphorylation of PD-L1, promoting apoptosis.

Below are diagrams illustrating the experimental workflow for in vivo efficacy studies and the SHP2 signaling pathway targeted by **PHPS1 sodium**.



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Caption: Experimental workflow for in vivo xenograft studies.



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Caption: Simplified SHP2 signaling pathway targeted by PHPS1.

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References

- 1. [PHPS1 enhances PD-L1 serine phosphorylation by regulating ROS/SHP-2/AMPK activity to promote apoptosis of oral squamous cell carcinoma cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

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